molecular formula C20H20BrNO2 B12479288 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

Cat. No.: B12479288
M. Wt: 386.3 g/mol
InChI Key: AMMVIZFGDOYNHG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles. . This compound features a bromophenyl group attached to a decahydro-dicyclopenta-isoindole core, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in good yields . Another method involves the use of gold-catalyzed cascade reactions, which take place under mild conditions in dichloromethane at room temperature . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.

Chemical Reactions Analysis

2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions, such as Suzuki-Miyaura coupling . The compound can also participate in cycloaddition reactions, forming diverse heterocyclic frameworks . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized isoindole derivatives.

Scientific Research Applications

This compound has significant potential in scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione makes it a valuable candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione stands out due to its unique bromophenyl group and decahydro-dicyclopenta-isoindole core. Similar compounds include other isoindole derivatives, such as 5H-benzo[4,5]imidazo[2,1-a]isoindole and 1-arylisoindoles . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H20BrNO2

Molecular Weight

386.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione

InChI

InChI=1S/C20H20BrNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2

InChI Key

AMMVIZFGDOYNHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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